5-Amino-2-(2-nitro-4-sulfoanilino)benzene-1-sulfonic acid
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Overview
Description
5-Amino-2-(2-nitro-4-sulfoanilino)benzene-1-sulfonic acid is a complex organic compound characterized by the presence of amino, nitro, and sulfonic acid functional groups. This compound is notable for its applications in various scientific fields, particularly in the synthesis of dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(2-nitro-4-sulfoanilino)benzene-1-sulfonic acid typically involves multi-step organic reactions. One common method includes the nitration of aniline derivatives followed by sulfonation. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid to facilitate the sulfonation process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful handling of reagents and intermediates to prevent any side reactions that could affect the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(2-nitro-4-sulfoanilino)benzene-1-sulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various amines.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like bromine, chlorine, and sulfuric acid are used under controlled conditions to achieve desired substitutions
Major Products
The major products formed from these reactions include various substituted aromatic compounds, which are often used as intermediates in the synthesis of dyes and pigments .
Scientific Research Applications
5-Amino-2-(2-nitro-4-sulfoanilino)benzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of 5-Amino-2-(2-nitro-4-sulfoanilino)benzene-1-sulfonic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonic acid groups enhance the compound’s solubility and facilitate its interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-(4-aminophenyl)amino benzenesulfonic acid
- 2-Naphthalenesulfonic acid derivatives
- Direct Black 22
Uniqueness
5-Amino-2-(2-nitro-4-sulfoanilino)benzene-1-sulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized dyes and pigments .
Properties
CAS No. |
64577-47-5 |
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Molecular Formula |
C12H11N3O8S2 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
5-amino-2-(2-nitro-4-sulfoanilino)benzenesulfonic acid |
InChI |
InChI=1S/C12H11N3O8S2/c13-7-1-3-10(12(5-7)25(21,22)23)14-9-4-2-8(24(18,19)20)6-11(9)15(16)17/h1-6,14H,13H2,(H,18,19,20)(H,21,22,23) |
InChI Key |
GDRBOSMFJVSXRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)O)NC2=C(C=C(C=C2)S(=O)(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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